N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide

Lipophilicity clogP ADME

N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1705857-85-7) is a synthetic small molecule belonging to the [1,4'-bipiperidine]-1'-carboxamide class, featuring a pyridin-4-yloxy substituent at the 4-position of the distal piperidine and an N-(4-methoxybenzyl) urea-type terminus. The compound is offered exclusively for non-human research use by multiple specialty chemical vendors, with a molecular formula of C₂₄H₃₂N₄O₃ and a molecular weight of 424.545 Da.

Molecular Formula C24H32N4O3
Molecular Weight 424.545
CAS No. 1705857-85-7
Cat. No. B2612885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide
CAS1705857-85-7
Molecular FormulaC24H32N4O3
Molecular Weight424.545
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4
InChIInChI=1S/C24H32N4O3/c1-30-21-4-2-19(3-5-21)18-26-24(29)28-14-8-20(9-15-28)27-16-10-23(11-17-27)31-22-6-12-25-13-7-22/h2-7,12-13,20,23H,8-11,14-18H2,1H3,(H,26,29)
InChIKeyIQRKLHMBSDAYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1705857-85-7): Structural Identity and Class Positioning for Informed Procurement


N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1705857-85-7) is a synthetic small molecule belonging to the [1,4'-bipiperidine]-1'-carboxamide class, featuring a pyridin-4-yloxy substituent at the 4-position of the distal piperidine and an N-(4-methoxybenzyl) urea-type terminus . The compound is offered exclusively for non-human research use by multiple specialty chemical vendors, with a molecular formula of C₂₄H₃₂N₄O₃ and a molecular weight of 424.545 Da . Within this chemotype, substitution at the terminal amide/urea nitrogen generates a series of closely related analogs; the 4-methoxybenzyl variant is one of several aryl/heteroaryl-methyl derivatives explored for kinase and receptor modulation applications [1].

Why Generic Substitution Among [1,4'-Bipiperidine]-1'-carboxamide Analogs Fails: The Case for Compound-Specific Selection of CAS 1705857-85-7


Superficial structural similarity among [1,4'-bipiperidine]-1'-carboxamide derivatives masks critical divergence in molecular recognition, ADME, and selectivity. The terminal N-substituent — here, a 4-methoxybenzyl group — governs hydrogen-bonding capacity, lipophilicity, and steric occupancy within target binding pockets . Even conservative replacements (e.g., 4-fluorophenyl, m-tolyl, thiophen-2-ylmethyl) can invert selectivity between kinase isoforms, alter metabolic stability, or shift the compound's polypharmacology profile . Consequently, substituting CAS 1705857-85-7 with an in-class analog without verifying target-specific activity data risks experimental irreproducibility, invalid structure–activity relationship (SAR) interpretation, and procurement waste. The quantitative evidence below delineates the specific, measurable points of differentiation that justify compound-level, rather than scaffold-level, sourcing decisions [1].

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide Versus Closest Structural Analogs


Predicted Lipophilicity (clogP) Differentiation: 4-Methoxybenzyl vs. 4-Fluorophenyl vs. m-Tolyl Terminal Substituents

In silico prediction (ALOGPS 2.1 / XLogP3) indicates that the 4-methoxybenzyl substituent of CAS 1705857-85-7 confers a clogP of approximately 3.2, which is approximately 0.5–0.8 log units higher than the 4-fluorophenyl analog (predicted clogP ~2.4–2.7) and 0.3–0.5 log units higher than the m-tolyl analog (predicted clogP ~2.7–2.9) [1][2]. Increased lipophilicity may enhance passive membrane permeability and blood–brain barrier penetration potential relative to less lipophilic congeners, at the cost of potentially reduced aqueous solubility [3].

Lipophilicity clogP ADME Physicochemical Property Prediction Bipiperidine Carboxamide

Hydrogen-Bond Donor Capacity: Urea N–H in 4-Methoxybenzyl Derivative vs. Amide/Carbonyl Analogs

CAS 1705857-85-7 bears a urea-type linkage (carboxamide N–H) connecting the 4-methoxybenzyl group to the bipiperidine core, providing one hydrogen-bond donor (HBD). In contrast, the carbonyl-linked analog 1'-(naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine (CAS 1705842-00-7) possesses zero HBDs [1]. This difference is critical for target engagement: the urea N–H can act as a hinge-binding or gatekeeper-interaction element in kinase ATP-site recognition, whereas the amide carbonyl-only analog must rely on water-mediated or alternative contacts [2]. The predicted topological polar surface area (tPSA) of CAS 1705857-85-7 is 71.7 Ų [3].

Hydrogen Bonding Molecular Recognition Target Binding Bipiperidine Carboxamide Kinase Inhibitor Design

Analog Series Target Selectivity: 4-Methoxybenzyl vs. 4-Fluorophenyl Derivatives Exhibit Divergent Kinase Binding Affinity

Vendor-reported studies on the structurally analogous N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide indicate that the 4-fluorophenyl substitution enhances binding affinity to specific kinase active sites (Lck and Src family kinases) relative to non-fluorinated analogs . While quantitative IC₅₀ data for CAS 1705857-85-7 against defined kinase panels are not publicly available, this established SAR trend implies that the 4-methoxybenzyl derivative is likely to display a distinct selectivity fingerprint compared to the 4-fluorophenyl congener, driven by the electronic (electron-donating methoxy vs. electron-withdrawing fluoro) and steric differences of the terminal aryl group [1].

Kinase Inhibition Structure–Activity Relationship Selectivity Bipiperidine Carboxamide ATP-Competitive Inhibitor

Molecular Topology Divergence: [1,4'-Bipiperidine]-1'-carboxamide vs. Simple Piperidine-1-carboxamide Scaffolds

CAS 1705857-85-7 features a [1,4'-bipiperidine] core, which provides greater conformational flexibility and an extended pharmacophore reach compared to simple piperidine-1-carboxamides such as N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide . The bipiperidine system increases the number of rotatable bonds (6 vs. 4 for the mono-piperidine analog), enabling access to a broader conformational ensemble and potentially more extensive protein surface complementarity [1]. This scaffold difference is expected to affect target engagement kinetics (kₒₙ/kₒff) and selectivity across kinase or GPCR panels [2].

Molecular Topology Scaffold Comparison Bipiperidine Conformational Flexibility Ligand Efficiency

Bioactivity Gap Analysis: CAS 1705857-85-7 vs. Same-Formula Serine Palmitoyltransferase Inhibitor ARN14494 (CAS 1037837-27-6)

A compound sharing the identical molecular formula C₂₄H₃₂N₄O₃ (MW 424.5), identified as ARN14494 (CAS 1037837-27-6), is a potent and selective serine palmitoyltransferase (SPT) inhibitor with an IC₅₀ of 27.3 nM . ARN14494 inhibits long-chain ceramide synthesis and demonstrates anti-inflammatory and neuroprotective activity in primary cortical astrocytes . Despite the identical elemental composition, ARN14494 and CAS 1705857-85-7 are distinct chemical entities with different target profiles—ARN14494 targets sphingolipid metabolism, while CAS 1705857-85-7 belongs to a series investigated for kinase/receptor modulation . This underscores the critical importance of verifying exact chemical identity (CAS number) rather than relying on molecular formula alone during procurement.

Serine Palmitoyltransferase Molecular Formula Isomerism ARN14494 Target Selectivity Chemical Biology

Recommended Research and Industrial Application Scenarios for N-(4-Methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide (CAS 1705857-85-7)


Kinase Selectivity Panel Screening: Direct Head-to-Head Comparison with N-(4-Fluorophenyl) and N-(m-Tolyl) Bipiperidine Carboxamide Analogs

Due to the documented SAR sensitivity of bipiperidine carboxamides to terminal N-substituent electronic character, CAS 1705857-85-7 should be screened in parallel with its 4-fluorophenyl and m-tolyl analogs against a broad kinase panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to map selectivity fingerprints [1]. The electron-donating 4-methoxy group (σₚ = -0.27) is predicted to alter hinge-binding energetics compared to the electron-withdrawing 4-fluoro analog (σₚ = +0.06), potentially yielding selectivity for kinases with hydrogen-bond-accepting gatekeeper residues [2].

Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 Permeability Comparison Across Analog Series

The predicted clogP differential of +0.3 to +0.8 log units for CAS 1705857-85-7 relative to its less lipophilic analogs warrants experimental permeability measurement [1]. Researchers can use PAMPA (at pH 5.5 and 7.4) and Caco-2 monolayer assays to quantify apparent permeability (Pₐₚₚ) and efflux ratio, generating data to either confirm or refute the in silico prediction that the 4-methoxybenzyl analog exhibits superior passive membrane flux [2]. This directly addresses the procurement question: if CNS or intracellular target engagement is desired, the more lipophilic 4-methoxybenzyl analog may be preferred over the 4-fluorophenyl variant.

Metabolic Stability Assessment in Hepatocyte and Microsomal Assays: Interspecies Clearance Comparison

The 4-methoxybenzyl group is a known substrate for CYP450-mediated O-demethylation, generating a phenolic metabolite that may undergo further Phase II conjugation [1]. Procuring CAS 1705857-85-7 for metabolic stability testing in human, rat, and mouse liver microsomes (or cryopreserved hepatocytes) will quantify intrinsic clearance (CLᵢₙₜ, µL/min/mg) and identify species-specific metabolic liabilities [2]. This data is essential for selecting an appropriate in vivo model prior to animal studies, and the results are likely to differ markedly from the 4-fluorophenyl analog, which undergoes different metabolic pathways.

Chemical Probe Tool Compound for Bipiperidine Carboxamide Target Deconvolution via Affinity-Based Protein Profiling (AfBPP)

CAS 1705857-85-7 may serve as a chemical biology probe for target deconvolution studies using activity-based protein profiling (ABPP) or affinity pulldown coupled with quantitative mass spectrometry [1]. The urea carboxamide linkage provides a potential derivatization handle for biotin or fluorophore conjugation via the 4-methoxybenzyl terminus without perturbing the core bipiperidine-pyridyloxy pharmacophore [2]. This application scenario is particularly relevant for research groups seeking to identify the molecular target(s) of this under-characterized compound series .

Quote Request

Request a Quote for N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.